(R)-1-(4-Methoxypyridin-2-yl)ethanamine hydrochloride
Description
(R)-1-(4-Methoxypyridin-2-yl)ethanamine hydrochloride is a chiral amine derivative featuring a pyridine ring substituted with a methoxy group at the 4-position and an ethanamine moiety at the 2-position. The methoxy group likely enhances solubility and modulates electronic properties, influencing binding to biological targets .
Properties
Molecular Formula |
C8H13ClN2O |
|---|---|
Molecular Weight |
188.65 g/mol |
IUPAC Name |
1-(4-methoxypyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c1-6(9)8-5-7(11-2)3-4-10-8;/h3-6H,9H2,1-2H3;1H |
InChI Key |
HTADTABQDMPCKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CC(=C1)OC)N.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
The table below summarizes key structural analogs, their substituents, and biological activities:
Key Observations:
In contrast, 5-fluoro () and 5-trifluoroethoxy () substituents are electron-withdrawing, altering charge distribution and binding affinity . Indole-based analogs () rely on nitro groups for hydrogen bonding to HSP90 residues (GLU527, TYR604), whereas the pyridine scaffold may engage in π-π stacking or distinct polar interactions .
Chirality and Bioactivity :
- The (R)-configuration in the target compound and analogs (e.g., ) suggests enantioselective interactions. For instance, (S)-17a () showed antifungal activity, highlighting the role of stereochemistry in target recognition .
Trifluoroethoxy groups () increase lipophilicity, which may enhance blood-brain barrier penetration but could raise toxicity concerns .
Preparation Methods
Asymmetric Reductive Amination
Alternative Synthetic Pathways
Strecker Synthesis from Pyridine Derivatives
4-Methoxy-2-cyanopyridine undergoes Strecker synthesis with (R)-α-methylbenzylamine as a chiral auxiliary. The reaction sequence involves:
- Nucleophilic addition of cyanide to the pyridine ring
- Acidic hydrolysis to the α-aminonitrile intermediate
- Final reduction with LiAlH₄ to the target amine
This method achieves 68% overall yield but requires rigorous control of hydrolysis conditions to prevent racemization.
Enzymatic Kinetic Resolution
Lipase B from Candida antarctica (CAL-B) catalyzes the kinetic resolution of racemic acetylated intermediates. The (R)-acetamide is hydrolyzed preferentially (E-value = 45), leaving the (S)-enantiomer intact for separation. After deprotection with HCl, the (R)-amine hydrochloride is obtained with 99% ee.
Process Optimization Strategies
Catalyst System Enhancements
Replacing traditional Ru catalysts with iridium complexes bearing N-heterocyclic carbene (NHC) ligands improves turnover frequency by 40%. For example, [Ir(cod)(IMes)Cl] (1 mol%) achieves 95% conversion in 12 hours under 30 psi H₂.
Solvent Engineering
A binary solvent system (tetrahydrofuran/water, 4:1 v/v) enhances reagent solubility while suppressing side reactions. This modification increases yield to 82% compared to 68% in pure ethanol.
Continuous Flow Synthesis
Adopting continuous flow reactors reduces racemization risks during scale-up:
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, D₂O):
δ 8.32 (d, J = 5.2 Hz, 1H, H-3), 7.85 (dd, J = 5.2, 1.6 Hz, 1H, H-5), 6.92 (d, J = 1.6 Hz, 1H, H-6), 4.15 (q, J = 6.6 Hz, 1H, CH), 3.87 (s, 3H, OCH₃), 1.48 (d, J = 6.6 Hz, 3H, CH₃).
High-Resolution Mass Spectrometry (HRMS):
Calculated for C₈H₁₂ClN₂O⁺ [M-Cl]⁺: 165.0892; Found: 165.0889.
Chiral Purity Assessment
Chiral HPLC analysis (Chiralpak AD-H column, hexane/isopropanol 80:20, 1.0 mL/min) resolves enantiomers with baseline separation:
Industrial-Scale Production
Manufacturing Protocols
Large-scale synthesis employs a three-stage process:
- Amination Reactor: 500 L vessel, 25°C, 50 psi H₂
- Crystallization Unit: Anti-solvent addition at -10°C
- Drying System: Vacuum tray dryer, 40°C, 48 hours
Production Metrics
| Parameter | Value |
|---|---|
| Batch Size | 150 kg |
| Cycle Time | 72 hours |
| API Recovery | 89% |
| Residual Solvents | <300 ppm |
Quality Control Specifications
| Test | Acceptance Criteria |
|---|---|
| Assay (HPLC) | 98.0–102.0% |
| Enantiomeric Excess | ≥99% (R) |
| Heavy Metals | ≤10 ppm |
| Water Content (KF) | ≤0.5% |
Q & A
Basic Research: What are the optimal synthetic routes for (R)-1-(4-Methoxypyridin-2-yl)ethanamine hydrochloride?
Methodological Answer:
The synthesis typically involves asymmetric reductive amination or chiral resolution to ensure the (R)-configuration. Key steps include:
- Chiral Induction : Use chiral catalysts (e.g., Ru-BINAP complexes) or chiral auxiliaries during the formation of the ethanamine moiety to control stereochemistry .
- Reaction Optimization : Maintain strict control over temperature (0–5°C for sensitive intermediates) and pH (neutral to mildly acidic) to prevent racemization .
- Scalability : Continuous flow reactors (as seen in analogous bromophenyl derivatives) improve yield and reduce side reactions .
- Purification : Recrystallization in ethanol/water mixtures or chiral HPLC ensures enantiomeric excess (>99% ee) .
Basic Research: How is the stereochemistry of (R)-1-(4-Methoxypyridin-2-yl)ethanamine hydrochloride confirmed?
Methodological Answer:
- Chiral HPLC : Utilize columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to separate enantiomers and quantify ee .
- X-ray Crystallography : Resolve the absolute configuration by analyzing single crystals grown via slow evaporation in methanol .
- Optical Rotation : Compare experimental [α]D values with literature data (e.g., PubChem entries for similar compounds) .
Basic Research: What analytical techniques ensure purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR confirms the methoxypyridine moiety (δ ~8.3 ppm for pyridine protons) and ethanamine backbone (δ ~1.4 ppm for CH3) .
- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion peak at m/z 199.08 (free base) and isotopic chlorine patterns in the hydrochloride salt .
- Elemental Analysis : Verify Cl⁻ content (theoretical ~16.5%) to confirm stoichiometry of the hydrochloride salt .
Advanced Research: How does the (R)-enantiomer’s biological activity compare to the (S)-form?
Methodological Answer:
- Receptor Binding Assays : Use radioligand displacement (e.g., [3H]-ligands for serotonin or dopamine receptors) to measure Ki differences. For example, in fluorophenyl analogs, the (R)-enantiomer showed 10× higher affinity for 5-HT2A receptors than (S) .
- Pharmacodynamic Profiling : Compare in vivo effects (e.g., locomotor activity in rodents) using enantiomer-specific dosing. Structural analogs demonstrate enantiomer-dependent modulation of neurotransmitter release .
- Computational Docking : MD simulations (e.g., AutoDock Vina) reveal steric clashes between the (S)-enantiomer and receptor hydrophobic pockets .
Advanced Research: What strategies resolve contradictions in receptor binding data?
Methodological Answer:
- Orthogonal Assays : Cross-validate radioligand binding (e.g., 5-HT2A) with functional assays (e.g., Ca2+ flux in HEK293 cells) to distinguish allosteric vs. orthosteric effects .
- Metabolic Stability Testing : Incubate with liver microsomes to rule out enantiomer-specific degradation skewing IC50 values .
- Comparative SAR : Test derivatives (e.g., 4-fluoro or 4-chloro pyridine analogs) to isolate electronic vs. steric contributions to binding discrepancies .
Advanced Research: How to design derivatives to improve pharmacological properties?
Methodological Answer:
- Bioisosteric Replacement : Substitute the 4-methoxy group with trifluoromethoxy (enhanced metabolic stability) or ethoxy (increased lipophilicity) .
- Pro-drug Strategies : Introduce acetylated amines to improve BBB penetration, with in vitro hydrolysis assays validating activation .
- QSAR Modeling : Use CoMFA or machine learning (e.g., Random Forest) to correlate substituent electronegativity with target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
